N,N-dimethyl-2-(3-nitrophenyl)acetamide
Overview
Description
N,N-dimethyl-2-(3-nitrophenyl)acetamide: is an organic compound with the molecular formula C10H12N2O3 It is a derivative of acetamide, where the nitrogen atom is substituted with two methyl groups and the acetamide moiety is attached to a 3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyanoacetylation of Amines: One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives.
Cyclocondensation Reactions: Another method includes the cyclocondensation of 2-cyano-N-(2-nitrophenyl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst.
Industrial Production Methods: Industrial production methods for N,N-dimethyl-2-(3-nitrophenyl)acetamide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: N,N-dimethyl-2-(3-nitrophenyl)acetamide can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen with a catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of corresponding nitro or nitroso compounds.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Acts as a precursor for the preparation of heterocyclic compounds.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry:
- Utilized as a solvent and catalyst in various industrial processes.
- Employed in the production of polymers and resins.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N-dimethylacetamide: A simpler analog without the nitro group.
N-(2,4-dimethyl-3-nitrophenyl)acetamide: A structurally similar compound with additional methyl groups on the phenyl ring.
Uniqueness:
- The presence of the nitro group in N,N-dimethyl-2-(3-nitrophenyl)acetamide imparts unique chemical reactivity and biological activity compared to its simpler analogs.
- The specific substitution pattern on the phenyl ring can significantly influence the compound’s properties and applications.
Properties
IUPAC Name |
N,N-dimethyl-2-(3-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-11(2)10(13)7-8-4-3-5-9(6-8)12(14)15/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVGURXCDKEJNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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